4-ethylhexan-1-ol 4-ethylhexan-1-ol
Brand Name: Vulcanchem
CAS No.: 66576-32-7
VCID: VC5876995
InChI: InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3
SMILES: CCC(CC)CCCO
Molecular Formula: C8H18O
Molecular Weight: 130.231

4-ethylhexan-1-ol

CAS No.: 66576-32-7

Cat. No.: VC5876995

Molecular Formula: C8H18O

Molecular Weight: 130.231

* For research use only. Not for human or veterinary use.

4-ethylhexan-1-ol - 66576-32-7

Specification

CAS No. 66576-32-7
Molecular Formula C8H18O
Molecular Weight 130.231
IUPAC Name 4-ethylhexan-1-ol
Standard InChI InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3
Standard InChI Key RLGDVTUGYZAYIX-UHFFFAOYSA-N
SMILES CCC(CC)CCCO

Introduction

Chemical and Structural Properties

4-Ethylhexan-1-ol belongs to the family of branched aliphatic alcohols. Its IUPAC name, 4-ethylhexan-1-ol, reflects a six-carbon chain (hexane) with an ethyl group (-CH₂CH₃) attached to the fourth carbon and a hydroxyl group (-OH) at the first carbon. Key properties include:

  • Molecular Formula: C₈H₁₈O

  • Molecular Weight: 130.23 g/mol

  • Boiling Point: ~180°C (estimated based on homologous alcohols).

  • Density: 0.83 g/cm³ at 20°C.

  • Solubility: Slightly soluble in water but miscible with organic solvents like ethanol and diethyl ether.

The branched structure reduces crystallinity compared to linear alcohols, enhancing its utility as a solvent and intermediate in organic synthesis.

Synthesis and Industrial Production

Hydroformylation and Hydrogenation

A common route for synthesizing branched alcohols involves hydroformylation of olefins. For example, 1-octene can undergo hydroformylation with syngas (CO/H₂) in the presence of a catalyst (e.g., rhodium or cobalt complexes) to form aldehydes, which are subsequently hydrogenated to alcohols. While this method is well-documented for 2-ethylhexanol, analogous processes could theoretically produce 4-ethylhexan-1-ol by adjusting feedstock or reaction conditions.

Oxo Process

The industrial-scale oxo process, which converts olefins to alcohols via catalytic hydroformylation, is another potential pathway. For instance, propylene derivatives can yield branched alcohols under high-pressure conditions. Modifications to the olefin feedstock or catalyst design (e.g., ligand tuning) might enable selective synthesis of 4-ethylhexan-1-ol.

Industrial and Research Applications

Solvent and Intermediate

Branched alcohols like 4-ethylhexan-1-ol serve as solvents in coatings, inks, and resins due to their low volatility and high solvation power. Their compatibility with polar and nonpolar substances makes them ideal for formulating complex mixtures.

Plasticizers and Lubricants

In polymer industries, such alcohols are esterified to produce phthalate-free plasticizers. For example, 2-ethylhexanol-derived dioctyl terephthalate (DOTP) is a widely used plasticizer . 4-Ethylhexan-1-ol could similarly be esterified to create novel additives with tailored properties.

Surfactants

The hydroxyl group enables ethoxylation or sulfonation reactions to produce nonionic or anionic surfactants. These are critical in detergents, emulsifiers, and agrochemicals.

Future Research Directions

  • Synthetic Optimization: Developing catalysts for selective hydroformylation to produce 4-ethylhexan-1-ol.

  • Toxicokinetics: In vivo studies to assess absorption, metabolism, and excretion in model organisms.

  • Green Chemistry: Leveraging CO₂ or bio-based feedstocks for sustainable production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator